Product packaging for N-Benzoylarginyl-methioninamide(Cat. No.:CAS No. 113849-03-9)

N-Benzoylarginyl-methioninamide

Cat. No.: B055699
CAS No.: 113849-03-9
M. Wt: 408.5 g/mol
InChI Key: OBQHDGOHGZQEHX-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Benzoylarginyl-methioninamide is a synthetic peptide compound with the molecular formula C 18 H 28 N 6 O 3 S and a molecular weight of 408.52 g/mol. Its structure features an arginine residue with a benzoyl group at the N-terminus and a methioninamide moiety at the C-terminus . Research Context and Potential Applications While the specific biological role of this compound is not fully detailed in the literature, its structure provides strong clues for its research value. The presence of the arginine residue is particularly significant. Arginine contains a guanidinium group that is a key substrate for several important enzyme classes in cell signaling and epigenetics . Researchers may investigate this compound in the context of: Enzyme Substrate Studies: The compound may serve as a potential substrate or inhibitor for enzymes that modify arginine residues, such as Protein Arginine Deiminases (PADs) which convert arginine to citrulline, and Protein Arginine Methyltransferases (PRMTs) . These enzymes are critical regulators of gene expression, and their dysregulation is implicated in cancer, inflammatory, and neurodegenerative diseases . Peptide Mimetics and Probe Development: The structure is analogous to core components of potent PAD inhibitors described in scientific literature, such as F- and Cl-amidine . This suggests its potential utility as a backbone for developing chemical probes to study the function and mechanism of arginine-modifying enzymes. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H28N6O3S B055699 N-Benzoylarginyl-methioninamide CAS No. 113849-03-9

Properties

CAS No.

113849-03-9

Molecular Formula

C18H28N6O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]benzamide

InChI

InChI=1S/C18H28N6O3S/c1-28-11-9-13(15(19)25)23-17(27)14(8-5-10-22-18(20)21)24-16(26)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3,(H2,19,25)(H,23,27)(H,24,26)(H4,20,21,22)/t13-,14-/m0/s1

InChI Key

OBQHDGOHGZQEHX-KBPBESRZSA-N

SMILES

CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1

Synonyms

Bz-Arg-Met-NH2
N-benzoylarginyl-methioninamide

Origin of Product

United States

Molecular Architecture and Rational Design of N Benzoylarginyl Methioninamide Derivatives

Structural Elucidation and Conformational Analysis of the N-Benzoylarginyl-methioninamide Scaffold

The fundamental structure of this compound consists of a dipeptide core, composed of L-arginine and L-methionine, with a benzoyl group attached to the N-terminus of arginine and an amide group at the C-terminus of methionine. The elucidation of its three-dimensional structure is crucial for understanding its interaction with biological targets.

While specific crystallographic or NMR data for this compound is not extensively documented in publicly available literature, its conformational properties can be inferred from studies on analogous N-acetylated and amidated dipeptides. osu.edunih.gov The peptide backbone is defined by the torsional angles phi (φ) and psi (ψ) for each amino acid residue. The amide bond linking the arginine and methionine residues is expected to be predominantly planar and in the trans conformation, which is energetically more favorable than the cis isomer due to steric hindrance. youtube.com

Strategies for this compound Analog Synthesis and Modification

The synthesis of this compound analogs is a key step in exploring their biological activities. Modifications can be systematically introduced at the N-terminus, the peptide sequence, and the C-terminus.

Synthetic Methodologies for N-Terminal Benzoyl Modifications

The benzoyl group at the N-terminus can be modified to explore the impact of electronic and steric factors on activity. Standard peptide chemistry provides several methods for N-terminal acylation. wpmucdn.comorganic-chemistry.org

One common approach is the use of an activated carboxylic acid derivative, such as benzoyl chloride or benzoic anhydride, which reacts with the free N-terminal amine of the Arg-Met-NH₂ dipeptide. This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid formed. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to activate benzoic acid for efficient coupling to the N-terminus. organic-chemistry.org

Enzymatic methods offer high selectivity. For instance, an in-situ activation of carboxylic acids using ATP can generate reactive acyl-adenosine phosphates that show high selectivity for the N-termini of peptides. researchgate.net Another strategy involves reductive amination using benzaldehyde (B42025) derivatives, which can be highly selective for the N-terminal α-amino group over the ε-amino group of lysine (B10760008) side chains if present, by controlling the reaction pH. jpt.com

Table 1: Comparison of N-Terminal Benzoylation Methods

Method Reagents Key Features Potential Issues
Acyl Halide/Anhydride Benzoyl chloride, Benzoic anhydride, BaseSimple, widely used.Potential for over-acylation or side reactions.
Peptide Coupling Benzoic acid, HATU, HOBt, DIPEAHigh efficiency, mild conditions.Reagent cost, purification challenges.
Enzymatic Acylation Benzoic acid, ATP, CARsr-A enzymeHigh selectivity for N-terminus. researchgate.netEnzyme availability and stability.
Reductive Amination Benzaldehyde, NaBH₃CNSelective for α-amino group at controlled pH. jpt.comRequires a two-step process (imine formation and reduction).

Site-Directed Amino Acid Substitutions within the Peptide Sequence

Replacing the arginine or methionine residues with other amino acids is a powerful strategy to probe their contribution to biological activity. This is achieved through the synthesis of new peptide sequences. Site-directed mutagenesis is a technique used in molecular biology to create specific changes in a DNA sequence, which then leads to a modified protein. foodsafety.institutewikipedia.org In the context of synthetic peptides, this concept is applied by systematically replacing amino acids during solid-phase or solution-phase peptide synthesis.

For instance, an "alanine scan" could be performed, where arginine and methionine are individually replaced by alanine (B10760859). This helps to identify the importance of the side chains of the original residues. foodsafety.institute If replacing arginine with alanine leads to a significant loss of activity, it suggests that the charge, size, or hydrogen-bonding capacity of the guanidinium (B1211019) group is critical. Similarly, replacing methionine can probe the role of its hydrophobicity and size. Other substitutions can also be informative, such as replacing arginine with lysine (to maintain a positive charge but alter the geometry) or with citrulline (to remove the charge). D-amino acid substitutions can also be introduced to increase resistance to enzymatic degradation. nih.gov

The synthesis of these analogs typically follows standard solid-phase peptide synthesis (SPPS) protocols, often using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. umn.edu

Chemical Derivatization of the C-Terminal Amide Group

The C-terminal amide is a common feature in bioactive peptides, often conferring increased stability against carboxypeptidases. jpt.com This group can also be chemically modified to fine-tune the properties of the molecule.

Common derivatizations include:

N-Alkylation: The primary amide (-CONH₂) can be converted to a secondary (-CONHR) or tertiary (-CONR₂) amide. For example, N-ethyl amides can increase lipophilicity and membrane penetration. osu.edu

Esterification: While the parent compound is an amide, analogs can be synthesized with a C-terminal ester group to study the importance of the amide's hydrogen-bonding capability. jpt.com

Reduction: The amide can be reduced to an amine, fundamentally changing the chemical nature of the C-terminus.

Fluorescent Tagging: A fluorescent group like 7-amino-4-methylcoumarin (B1665955) (AMC) can be attached to the C-terminus, creating a tool for studying protease activity and for tracking the peptide in biological systems. jpt.com

These modifications are typically introduced during solid-phase synthesis by choosing an appropriate resin or by post-synthetic modification in solution. For example, starting synthesis on a Rink amide resin yields a C-terminal primary amide upon cleavage. To obtain C-terminal esters, a pre-loaded Wang or 2-chlorotrityl chloride resin can be used.

Structure-Activity Relationship (SAR) Hypotheses for this compound and Its Analogs

Based on the chemical nature of the scaffold and the potential modifications, several structure-activity relationship (SAR) hypotheses can be formulated. These hypotheses provide a framework for designing more potent and selective analogs. nih.govacs.org

The N-Terminal Benzoyl Group: This group likely engages in hydrophobic or aromatic (π-π stacking) interactions with the target receptor or enzyme.

Hypothesis: Adding electron-withdrawing or electron-donating substituents to the phenyl ring will modulate the electronic properties and could alter binding affinity. Steric bulk on the ring (e.g., a tert-butyl group) could either enhance or disrupt binding, depending on the size and shape of the binding pocket.

The Arginine Residue: The positively charged guanidinium group of arginine is a key feature for forming strong ionic interactions or multiple hydrogen bonds with negatively charged residues (e.g., aspartate or glutamate) on a biological target.

Hypothesis: Replacing arginine with a neutral amino acid (like alanine or citrulline) is expected to significantly decrease activity, highlighting the importance of the electrostatic interaction. Substitution with lysine would test the specific geometric requirements for this interaction.

The Methionine Residue: The methionine side chain is hydrophobic and flexible. It likely contributes to binding through van der Waals interactions within a hydrophobic pocket of the target.

Hypothesis: Replacing methionine with other hydrophobic residues of varying sizes (e.g., leucine (B10760876), isoleucine, or phenylalanine) could optimize the fit within the hydrophobic pocket. Substitution with a smaller residue like alanine would likely reduce binding affinity.

The C-Terminal Amide: The primary amide can act as both a hydrogen bond donor and acceptor. Its neutral character, compared to a negatively charged carboxylate, is often crucial for activity and stability. nih.gov

Hypothesis: Alkylation of the amide (e.g., to an N-ethyl amide) could increase lipophilicity and cell permeability, which might enhance activity in cell-based assays. However, it could also disrupt a critical hydrogen bond, leading to reduced affinity.

Table 2: Proposed SAR for this compound Analogs

Modification Site Analog Type Hypothesized Effect on Activity Rationale
N-Terminus 4-Chloro-benzoylPotentially altered electronic interactionsModifies the aromatic ring's electron density.
N-Terminus NaphthoylPotentially increased hydrophobic/aromatic interactionsIncreases the size of the aromatic system.
Position 1 Lysine substitutionActivity may be retained or reducedMaintains positive charge but alters geometry.
Position 1 Alanine substitutionSignificant decrease in activityLoss of critical electrostatic/H-bond interactions.
Position 2 Leucine substitutionActivity may be retained or enhancedSimilar hydrophobicity, different shape.
Position 2 Phenylalanine substitutionPotentially altered hydrophobic/aromatic interactionsIntroduces an aromatic side chain.
C-Terminus N-Ethyl amideMay increase or decrease activityIncreases lipophilicity, but may disrupt H-bonds.
C-Terminus C-Terminal esterLikely decrease in activityRemoves H-bond donor capability and introduces a negative charge if hydrolyzed.

Enzymatic Recognition and Catalytic Hydrolysis of N Benzoylarginyl Methioninamide

N-Benzoylarginyl-methioninamide as a Preferred Substrate for Serine Endopeptidases

This compound is a synthetic peptide derivative that has been utilized in biochemical assays to probe the activity of serine endopeptidases. These enzymes play crucial roles in various physiological processes by cleaving peptide bonds within proteins and peptides. The structure of this compound, with an arginine residue at the P1 position (the amino acid residue on the N-terminal side of the scissile bond), makes it a suitable substrate for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues.

Kinetic Characterization with Oligopeptidase B

Oligopeptidase B (EC 3.4.21.83), a member of the prolyl oligopeptidase family of serine peptidases, has been a subject of interest due to its role in the cell invasion mechanism of trypanosomes. Kinetic analysis of oligopeptidase B from Trypanosoma cruzi has been performed using this compound as a substrate to elucidate its catalytic mechanism.

Table 1: Catalytic Efficiency of Oligopeptidase B with this compound

ParameterValue/Observation
kcat/Km The rate-limiting step for kcat/Km is principally governed by conformational changes. nih.gov
Note Specific quantitative values for kcat/Km for this compound were not available in the reviewed literature.

The enzymatic activity of oligopeptidase B towards this compound is significantly influenced by pH. The pH dependence of the second-order rate constant, kcat/Km, does not follow a typical bell-shaped curve. nih.gov This deviation is attributed to the ionization of an enzymatic group with a macroscopic pKa of approximately 8.3. nih.gov The effect of this group is nullified at high ionic strength, suggesting its involvement in electrostatic interactions that are important for substrate binding or catalysis. nih.gov Furthermore, the pH profile indicates the presence of another kinetically influential group that ionizes below the pKa of the active site histidine, highlighting the critical role of the positively charged arginine residue of the substrate in achieving effective catalysis. nih.gov

Table 2: pH-Dependent Activity Profile of Oligopeptidase B with this compound

pH Profile CharacteristicObservation
Shape of pH-kcat/Km profile Deviates from a normal bell-shaped curve. nih.gov
Key Ionizing Group An enzymatic group with a pKa of ~8.3 influences activity. nih.gov
Ionic Strength Effect The effect of the key ionizing group is abolished at high ionic strength. nih.gov
Substrate Requirement The positive charge of the arginine residue is essential for effective catalysis. nih.gov

The hydrolysis of this compound by oligopeptidase B exhibits an unusual temperature dependence. The optimal temperature for the reaction with this amide substrate is surprisingly low, just below 25°C. nih.gov This is in stark contrast to the hydrolysis of ester substrates by the same enzyme. The positive entropies of activation observed for the reaction suggest a significant reorganization of water molecules upon substrate binding. nih.gov

Table 3: Temperature Optimization and Thermodynamic Parameters for this compound Hydrolysis by Oligopeptidase B

ParameterValue/Observation
Optimum Temperature Slightly below 25°C. nih.gov
Thermodynamic Insight Positive entropies of activation indicate substantial reorganization of water molecules upon substrate binding. nih.gov
Note A detailed Eyring plot and specific thermodynamic activation parameters (ΔH‡, ΔS‡) for this compound were not found in the reviewed literature.

Comparative Analysis of this compound Versus Related Substrates (e.g., Benzoylarginine Esters)

A comparative analysis of the hydrolysis of this compound (an amide substrate) and benzoylarginine ethyl ester (an ester substrate) by oligopeptidase B reveals significant differences in their kinetic profiles. While the second-order acylation rate constants (kcat/Km) are similar for both substrates, suggesting that the chemical nature of the scissile bond (amide vs. ester) is not the primary determinant of the rate-limiting step, their temperature dependencies are markedly different. nih.gov The hydrolysis of the benzoylarginine ethyl ester shows a linear Eyring plot up to 39°C, which is typical for many enzymatic reactions. nih.gov In contrast, the amide substrate, this compound, displays the aforementioned low-temperature optimum. nih.gov This suggests that the enzyme handles these two types of substrates via slightly different energetic pathways, particularly concerning the role of solvent reorganization.

Table 4: Comparative Analysis of Substrate Hydrolysis by Oligopeptidase B

Substrate TypeKey Kinetic Observation
This compound (Amide) Optimum temperature is unusually low (below 25°C). nih.gov
Benzoylarginine Ethyl Ester (Ester) Exhibits a linear Eyring plot up to 39°C. nih.gov
Commonality Similar kcat/Km values suggest the rate-limiting step is not dominated by the chemistry of bond cleavage. nih.gov

Deeper Mechanistic Insights into Enzyme-Mediated this compound Cleavage

The mechanistic study of this compound cleavage by oligopeptidase B reveals a process where substrate-induced conformational changes play a pivotal role. Kinetic deuterium (B1214612) isotope effects indicate that the rate-limiting step for the kcat/Km is not the chemical step of bond breaking, which would be sensitive to isotope substitution, but rather a physical step, likely a conformational change in the enzyme-substrate complex. nih.gov

The essential nature of the positively charged arginine residue in the substrate for effective catalysis points to a specific interaction with negatively charged residues in the enzyme's active site or a substrate-binding subsite. nih.gov This electrostatic interaction is crucial for the proper positioning of the substrate for cleavage. The deviation of the pH-rate profile from a simple bell shape further suggests a complex interplay of ionizable groups within the enzyme that are critical for creating the catalytically competent state. nih.gov The enzyme is also subject to inhibition by high concentrations of the substrate, with the mechanism of this inhibition varying depending on the reaction conditions. nih.gov

Identification of Key Enzymatic Residues Dictating Substrate Specificity (e.g., Role of Active Site Histidine)

The specificity of a protease for a particular substrate is fundamentally governed by the chemical environment and three-dimensional arrangement of amino acid residues within its active site. peakproteins.com For the hydrolysis of this compound, the interaction between the enzyme's active site and the substrate's arginine and methionine residues is of primary importance.

In serine proteases like trypsin , which preferentially cleaves after basic amino acid residues, the S1 pocket is specifically adapted to recognize and bind arginine. wikipedia.org A key residue at the bottom of trypsin's S1 pocket is typically an aspartic acid (Asp189), which forms a salt bridge with the positively charged guanidinium (B1211019) group of the arginine side chain at the P1 position of the substrate. nih.gov This interaction anchors the substrate in the correct orientation for catalysis. The catalytic triad, commonly composed of serine, histidine, and aspartate, then facilitates the hydrolysis of the peptide bond. The histidine residue (e.g., His-57 in chymotrypsin) plays a crucial role by acting as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity for an attack on the substrate's carbonyl carbon. libretexts.org

For a cysteine protease like papain , the active site is characterized by a catalytic dyad consisting of a cysteine (e.g., Cys-25) and a histidine (e.g., His-159) residue. proteopedia.org The histidine residue, stabilized in its imidazole (B134444) form by a nearby asparagine (Asn-175), polarizes the sulfhydryl group of the cysteine, making it a potent nucleophile. proteopedia.org Papain exhibits broad specificity, and its active site is composed of several subsites (S1, S2, S1', S2', etc.) that interact with the corresponding residues (P1, P2, P1', P2', etc.) of the substrate. proteopedia.orgnih.gov The S1 subsite of papain is a hydrophobic cleft, which can accommodate the arginine side chain of this compound.

The residue at the P1' position, in this case, methionine, also significantly influences substrate recognition. The S1' subsite of the enzyme must be able to accommodate the methionine side chain. Studies on various proteases have shown that the nature of the P1' residue can affect cleavage efficiency. researchgate.net For instance, some proteases have a preference for hydrophobic residues at the S1' subsite. mdpi.com

Analysis of Conformational Dynamics Governing Rate-Limiting Steps

The process of enzymatic hydrolysis is not a static event but involves dynamic conformational changes in both the enzyme and the substrate. These dynamics are critical in governing the rate-limiting steps of the reaction, which can include substrate binding, acylation, or deacylation.

Upon initial binding of this compound to the enzyme's active site, a series of induced-fit conformational changes occur. These adjustments optimize the alignment of the scissile peptide bond with the catalytic residues. The flexibility of loops surrounding the active site can play a significant role in this process, controlling access to the active site and contributing to substrate specificity. nih.gov

For serine proteases, the formation of a tetrahedral intermediate following the nucleophilic attack by the active site serine is a critical step. The stability of this intermediate, often stabilized by an "oxyanion hole" formed by backbone amide groups of the enzyme, influences the rate of acylation, where the N-terminal portion of the substrate (N-Benzoylarginine) forms a covalent acyl-enzyme intermediate. The subsequent deacylation step, involving the hydrolysis of the acyl-enzyme intermediate by a water molecule, regenerates the free enzyme and releases the C-terminal product (methioninamide). The rate-limiting step can be either acylation or deacylation, depending on the specific enzyme and substrate.

Molecular dynamics simulations of enzyme-substrate complexes, such as papain with Nα-benzoyl–arginine–p-nitroanilide, have provided insights into how solvent and substrate binding influence conformational flexibility and the catalytic process. researchgate.net These studies suggest that the binding of the substrate can restrict certain conformational motions, guiding the complex towards a catalytically competent state.

Mechanisms of Substrate Inhibition at Elevated Concentrations

At elevated concentrations, substrates can sometimes inhibit the very enzymes that are supposed to catalyze their transformation, a phenomenon known as substrate inhibition. This occurs when a second substrate molecule binds to the enzyme in a non-productive manner, hindering the catalytic cycle.

Specificity Profiling Against Other Proteolytic Enzymes

To fully characterize the enzymatic interactions of this compound, it is essential to profile its hydrolysis by a range of proteolytic enzymes with different specificities. This allows for a comparative analysis of how different active site architectures recognize and process this specific substrate.

Chymotrypsin (B1334515) , a serine protease, typically cleaves peptide bonds after large hydrophobic and aromatic amino acids such as phenylalanine, tryptophan, and tyrosine at the P1 position. libretexts.orgpearson.com However, it has been shown to also cleave after other residues, including leucine (B10760876) and methionine, albeit often at a slower rate. pearson.comsigmaaldrich.comwur.nl Therefore, chymotrypsin would not be expected to efficiently hydrolyze this compound at the arginyl-methioninamide bond due to the presence of arginine at the P1 position. Any observed cleavage would likely be slow and non-specific.

Thermolysin , a metalloendopeptidase, shows a preference for bulky and aromatic residues at the P1' position. expasy.org This suggests that it could potentially cleave the arginyl-methioninamide bond, recognizing the methionine at the P1' position.

The following table summarizes the expected reactivity of various proteases with this compound based on their known specificities.

EnzymeProtease ClassPrimary P1 SpecificityExpected Reactivity with this compound (at Arg-Met bond)
Trypsin Serine ProteaseBasic (Arg, Lys) wikipedia.orgHigh
Chymotrypsin Serine ProteaseAromatic (Phe, Tyr, Trp), Large Hydrophobic (Leu) libretexts.orgpearson.comLow to None
Papain Cysteine ProteaseBroad, prefers hydrophobic at P2 sigmaaldrich.comModerate to High
Thermolysin MetalloendopeptidaseP1': Bulky/Aromatic (Ile, Leu, Val, Met, Phe) expasy.orgModerate
Pepsin Aspartic ProteaseBroad, prefers hydrophobic, especially aromatic youtube.comLow to None

This specificity profiling highlights the utility of this compound as a tool to discriminate between the activities of different proteases. The unique combination of a basic residue at P1 and a sulfur-containing residue at P1' makes it a selective substrate for certain enzymes while being resistant to others.

Biochemical Applications and Functional Paradigms of N Benzoylarginyl Methioninamide

Utilization as a Chromogenic Probe in Enzyme Activity Assays

N-Benzoylarginyl-methioninamide is a synthetic peptide derivative that has found utility as a chromogenic substrate in various enzyme activity assays. Its chemical structure is designed to be specifically recognized and cleaved by certain proteases. The presence of the N-benzoyl group at the N-terminus and the amide group at the C-terminus protects the peptide from non-specific degradation by exopeptidases, thereby increasing its specificity for endopeptidases that recognize the internal arginyl-methionine (B1353374) bond.

The core principle behind its use as a chromogenic probe lies in coupling its hydrolysis to a color-producing reaction. In a typical assay setup, the cleavage of the peptide bond between arginine and methionine by a specific protease releases a product. This product then reacts with a chromogenic reagent, leading to the formation of a colored compound. The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the enzymatic activity. This method allows for the sensitive and continuous monitoring of enzyme kinetics.

The specificity of this compound for certain proteases makes it a valuable tool for studying their activity and inhibition. For instance, it can be employed to screen for potential inhibitors of a target protease by measuring the decrease in color formation in the presence of a test compound. The data derived from such assays are crucial for drug discovery and for understanding the role of specific proteases in physiological and pathological processes.

Exploration of this compound in Proteolytic Cascade Research

Proteolytic cascades are fundamental to many biological processes, including blood coagulation, apoptosis, and immune responses. These cascades involve a series of sequential activations of proteases, where one enzyme activates the next in the pathway, leading to a rapid and amplified response. The study of these intricate pathways requires specific substrates to monitor the activity of individual proteases within the cascade.

This compound can serve as an analytical tool in dissecting these complex proteolytic networks. By acting as a specific substrate for a particular protease in a cascade, it allows researchers to measure the activity of that specific enzyme and, by extension, the flux through that point in the cascade. For example, if a protease activated early in a cascade cleaves this compound, the rate of color development in a chromogenic assay can provide insights into the kinetics of the upstream activation steps.

Furthermore, this synthetic peptide can be used to investigate the regulation of proteolytic cascades. The effects of activators, inhibitors, and modulatory proteins on the activity of a specific protease can be quantitatively assessed using this compound as the substrate. This provides a means to understand the control mechanisms that govern the initiation, propagation, and termination of these critical biological signaling pathways.

Conceptual Framework for its Peptide Role in Modulating Biological Systems

Beyond its application as a laboratory tool, the structure of this compound provides a conceptual framework for understanding how peptides can modulate biological systems. As a synthetic peptide, it mimics natural peptide ligands and substrates, allowing for the study of peptide-protein interactions in a controlled manner.

Enzymatic Regulation and Signal Processing (Theoretical Framework)

The interaction of this compound with a target protease is a model for the broader concept of enzymatic regulation by peptides. In biological systems, peptides can act as allosteric modulators, competitive inhibitors, or signaling molecules that influence enzyme activity. The binding of a peptide to a site on an enzyme distinct from the active site can induce conformational changes that alter the enzyme's catalytic efficiency, either positively or negatively.

Theoretically, the binding of a peptide like this compound to a protease can be part of a larger signal processing network. In such a network, the concentration of the peptide could act as a signal that is transduced into a specific level of enzymatic activity. This, in turn, could influence downstream cellular processes. By studying the kinetics of this compound cleavage under various conditions, researchers can develop and test models of how peptide-mediated signals are processed and integrated within cellular signaling pathways.

Substrate-Induced Conformational Changes in Enzyme Systems

The binding of a substrate to an enzyme is often not a simple lock-and-key mechanism but rather an induced-fit process, where the binding of the substrate induces conformational changes in the enzyme's active site. These changes are critical for catalysis, as they position the catalytic residues of the enzyme optimally for the chemical reaction to occur.

This compound serves as a model substrate to study these induced-fit mechanisms. Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and circular dichroism can be used to compare the structure of a protease in its free form versus its complex with this compound or a non-hydrolyzable analog. These studies can reveal the specific conformational changes that occur upon substrate binding, providing insights into the molecular basis of substrate recognition and catalysis. Understanding these substrate-induced conformational changes is essential for the rational design of more specific and efficient enzyme inhibitors and for engineering enzymes with novel functionalities.

Advanced Research Methodologies for N Benzoylarginyl Methioninamide Studies

High-Resolution Spectroscopic Techniques (e.g., NMR, CD) for Ligand-Enzyme Interactions

High-resolution spectroscopic techniques are indispensable for probing the subtle changes that occur when N-Benzoylarginyl-methioninamide binds to an enzyme. Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy are two powerful methods used to study these interactions in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides atomic-level information about molecular structure, dynamics, and interactions. researchgate.net In the context of this compound, NMR can be used to monitor the chemical environment of specific atoms in both the ligand and the enzyme upon complex formation. For instance, ¹H-NMR can track changes in the chemical shifts of the amide protons of the peptide backbone, while ¹³C-NMR can be particularly insightful when using isotopically labeled substrates. bohrium.com

One common NMR technique is Saturation Transfer Difference (STD) NMR, which can identify which parts of a ligand are in close contact with the protein. scbt.com This method would be valuable in determining the binding epitope of this compound within the active site of an enzyme like papain. Chemical shift perturbation studies, where the NMR spectrum of the enzyme is monitored upon titration with the ligand, can map the binding site on the protein surface. researchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of proteins upon ligand binding. The interaction of this compound with a protease like papain can induce conformational changes in the enzyme, which can be detected as changes in the CD spectrum. For example, a shift in the CD signal might indicate an alteration in the alpha-helical or beta-sheet content of the enzyme, providing insights into the induced-fit mechanism of binding.

Isotopic Labeling Strategies for Elucidating Reaction Mechanisms and Isotope Effects

Isotopic labeling is a powerful strategy to trace the metabolic fate of a molecule and to probe the mechanisms of enzymatic reactions. nih.gov By replacing an atom in this compound with one of its heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), researchers can follow the course of the enzymatic reaction and measure kinetic isotope effects (KIEs).

Reaction Mechanism Elucidation: The use of stable isotopes allows for the tracking of atoms through a reaction pathway using techniques like mass spectrometry or NMR. nih.gov For the hydrolysis of this compound by a protease, labeling the carbonyl carbon of the scissile amide bond with ¹³C could help to identify the formation of a covalent acyl-enzyme intermediate.

Kinetic Isotope Effects (KIEs): KIEs are changes in the rate of a reaction when an atom in the reactant is replaced by one of its isotopes. bohrium.com The magnitude of the KIE can provide valuable information about the transition state of the reaction. rcsb.org A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step. researchgate.net For example, substituting the α-hydrogen of the arginine residue with deuterium (B1214612) could reveal whether C-H bond cleavage is involved in the rate-limiting step of the enzymatic reaction. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking, can provide information about changes in hybridization at the transition state. researchgate.netnih.gov

In studies of enzymes like phenylethanolamine N-methyltransferase, KIEs have been used to support an S(_N)2 mechanism for methyl transfer, indicating that this step is rate-limiting. A similar approach could be applied to study the mechanism of proteases acting on this compound.

Isotopic Labeling Application Information Gained Relevant Technique
¹³C labeling of the scissile amide bondTracing the formation of acyl-enzyme intermediatesMass Spectrometry, NMR
²H labeling of the α-carbonDetermining if C-H bond breaking is rate-limitingKinetic Assays
¹⁵N labeling of the amide nitrogenProbing the environment of the leaving groupNMR

This table illustrates potential applications of isotopic labeling for studying the enzymatic hydrolysis of this compound.

Computational Chemistry and Molecular Dynamics Simulations for Binding Affinity and Transition State Analysis

Computational chemistry and molecular dynamics (MD) simulations have become powerful tools for investigating enzyme-ligand interactions at a molecular level. These methods can provide insights into binding affinities and the structures of transient states that are difficult to capture experimentally. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex, allowing researchers to observe the conformational changes that occur during the binding process and catalysis. sigmaaldrich.com For the interaction of this compound with an enzyme like papain, MD simulations can reveal the key amino acid residues involved in substrate recognition and stabilization. nih.govnih.gov Simulations can also be used to model the formation of the tetrahedral intermediate and the transition states of the acylation and deacylation steps. nih.gov

Transition State Analysis: By combining quantum mechanics and molecular mechanics (QM/MM) methods, researchers can model the electronic rearrangements that occur during the enzymatic reaction. This allows for the calculation of the energy barriers for different reaction pathways and the characterization of the transition state structures. nih.gov

Computational Method Objective Example Application for this compound
Molecular DockingPredict the binding pose of the ligand in the enzyme's active siteDetermining the initial orientation of this compound in the active site of papain.
Molecular Dynamics (MD)Simulate the dynamic behavior of the enzyme-ligand complex over timeObserving conformational changes in papain upon binding of this compound. nih.gov
Free Energy CalculationsEstimate the binding affinity between the enzyme and ligandQuantifying the strength of the interaction between this compound and trypsin.
QM/MM SimulationsModel the chemical reaction in the active siteElucidating the mechanism of amide bond cleavage and identifying transition state structures. nih.gov

This table summarizes computational methods and their potential applications in studying the interaction of this compound with proteases.

X-ray Crystallography and Cryo-EM for Enzyme-Substrate Complex Structure Determination

Determining the three-dimensional structure of the enzyme-substrate complex is crucial for a complete understanding of the molecular basis of catalysis and specificity. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the primary techniques for obtaining high-resolution structural information.

X-ray Crystallography: X-ray crystallography has been instrumental in revealing the atomic details of countless enzyme-ligand complexes. worthington-biochem.com To study the interaction of this compound with a protease, the enzyme would be co-crystallized with the substrate or a non-hydrolyzable analog. The resulting electron density map would show the precise orientation of the ligand in the active site and the network of interactions with the surrounding amino acid residues. nih.gov For example, the structure of papain has been determined at high resolution, providing a framework for understanding its interaction with substrates. rcsb.org

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful technique for determining the structures of large protein complexes and those that are difficult to crystallize. While perhaps less common for smaller enzymes like papain, cryo-EM could be valuable for studying larger protease complexes or membrane-bound proteases that interact with this compound.

The structural data obtained from these methods provide a static snapshot of the enzyme-substrate complex, which complements the dynamic information obtained from NMR and MD simulations.

Future Research Trajectories and Unanswered Questions Pertaining to N Benzoylarginyl Methioninamide

Development of Novel Enzyme Inhibitors or Activators Derived from the N-Benzoylarginyl-methioninamide Scaffold

The unique structure of this compound, featuring a benzoyl-capped arginine residue linked to a methioninamide, suggests its potential as a starting point for designing novel enzyme inhibitors or activators. The arginine residue is a key recognition element for a variety of proteases, such as trypsin and trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine or lysine (B10760008). khanacademy.orgunc.edu The N-terminal benzoyl group and the C-terminal methioninamide moiety offer significant opportunities for chemical modification to enhance binding affinity, selectivity, and inhibitory or activating properties.

Future research in this area should focus on synthesizing a library of analogues based on the this compound scaffold. Systematic modifications could include:

Variations of the Acyl Group: Replacing the benzoyl group with other aromatic or aliphatic acyl groups could modulate the hydrophobicity and steric interactions within the enzyme's S3/S4 binding pockets.

Modifications of the Methionine Residue: The methioninamide at the C-terminus can be altered to explore interactions with the S1' pocket of target proteases. Replacing methionine with other amino acids or non-natural amino acids could fine-tune the compound's selectivity.

Introduction of Reactive Moieties: Incorporating electrophilic "warheads" could lead to the development of covalent inhibitors with enhanced potency and duration of action.

The antifungal activity observed in some N-benzoyl amino acid derivatives suggests that such compounds may have broader biological activities worth exploring. scielo.org.mx

Identification of Additional Biological Targets and Interacting Proteins

A critical unanswered question is the specific biological targets of this compound within a complex biological system. While its structure suggests an interaction with proteases that recognize arginine, other potential interacting proteins cannot be ruled out. The broader class of N-acyl amides, to which this compound belongs, is known to participate in a wide range of physiological processes as signaling molecules. wikipedia.orgnih.govnih.gov

Future investigations should employ a multi-pronged approach to identify its molecular targets:

Affinity-Based Proteomics: Chemical probes derived from this compound can be synthesized and used to "fish" for interacting proteins in cell lysates or tissue extracts.

Computational Docking Studies: In silico screening against libraries of protein structures can help predict potential binding partners, which can then be validated experimentally.

Phenotypic Screening: Testing the compound in various cell-based assays can reveal its effects on different signaling pathways, providing clues to its mechanism of action and potential targets.

For instance, some N-acyl amino acids have been shown to interact with G protein-coupled receptors and other receptors involved in cell signaling. researchgate.net

Elucidating the Broader Physiological Contexts of Enzymes that Process Arginine-Methionine Peptides

While much is known about proteases that cleave after single amino acids like arginine, the specific enzymes that recognize and process the dipeptide sequence Arginine-Methionine are less well-characterized. qiagenbioinformatics.compearson.com Understanding the physiological context of such enzymes is crucial for appreciating the potential role of this compound as a substrate, inhibitor, or modulator.

Future research should aim to:

Identify and Characterize Arg-Met Specific Peptidases: Developing sensitive and specific assays to screen for enzymatic activities that cleave the Arg-Met bond will be a critical first step.

Investigate the Physiological Roles of these Enzymes: Once identified, the expression patterns, subcellular localization, and physiological substrates of these enzymes need to be determined to understand their roles in health and disease.

Explore the Link to Post-Translational Modifications: Arginine and methionine are subject to various post-translational modifications that can influence protein function. wikipedia.org Investigating how the processing of Arg-Met peptides intersects with these modification pathways could reveal novel regulatory mechanisms. Both arginine and methionine play crucial roles in metabolism and cellular health, and their processing is vital. nih.govclevelandclinic.org

Designing Next-Generation Biochemical Probes for Protease Activity Profiling

The structural motif of this compound makes it an excellent candidate for the development of novel biochemical probes for monitoring protease activity. Similar compounds, such as Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) and Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin, are widely used as chromogenic and fluorogenic substrates for trypsin-like proteases. mpbio.comsigmaaldrich.com

Building upon this foundation, future research can focus on:

Developing FRET-based Probes: By incorporating a fluorophore and a quencher into the this compound scaffold, highly sensitive ratiometric probes for continuous monitoring of enzyme activity can be created.

Creating Activity-Based Probes (ABPs): The addition of a reactive group that forms a covalent bond with the active site of the target protease would allow for the specific labeling and identification of active enzymes in complex biological samples.

Designing Probes for In Vivo Imaging: Modifying the probe for cell permeability and targeted delivery would enable the visualization of protease activity in living cells and organisms, providing valuable insights into disease processes.

The synthesis of such probes would be a significant contribution to the toolbox of chemical biologists studying protease function.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • 1H NMR : Peaks at δ 7.4–7.8 ppm (benzoyl aromatic protons), δ 3.0–4.5 ppm (arginine and methionine α-protons), and δ 2.1 ppm (methionine methyl group) .
    • 13C NMR : Carbonyl signals at ~165–175 ppm (amide and benzoyl carbons) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) and isotopic patterns .

How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Q. Advanced

  • Controlled assay standardization : Use uniform buffer systems (e.g., Tris-HCl at pH 7.5) and temperature (25–37°C) to minimize variability in enzyme inhibition studies .
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., benzoyl vs. nitrobenzoyl groups) on target binding using crystallography or molecular docking .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

What strategies optimize the use of this compound in enzyme kinetic studies, particularly in measuring protease activity?

Q. Advanced

  • Substrate optimization : Adjust concentration ranges (e.g., 0.1–10 mM) to determine Michaelis-Menten parameters (Km and Vmax) .
  • Fluorescent or chromogenic tagging : Introduce p-nitroanilide groups for UV-Vis detection (λ = 405 nm) to monitor hydrolysis kinetics .
  • Inhibition assays : Pre-incubate enzymes with the compound (IC50 determination) under varying ionic strengths to assess competitive vs. non-competitive binding .

What are the recommended safety protocols for handling this compound in laboratory settings?

Q. Basic

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels compliant with 40 CFR 720.36 .

How can computational chemistry be integrated with experimental data to predict the binding affinity of this compound with target enzymes?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on hydrogen bonds between the benzoyl group and catalytic residues (e.g., Asp189 in trypsin-like proteases) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-inhibitor complex, validating with experimental IC50 values .

What are the common pitfalls in synthesizing this compound, and how can they be mitigated through reaction condition optimization?

Q. Advanced

  • Racemization : Minimize by using low temperatures (0–4°C) during coupling steps and avoiding basic conditions .
  • Byproduct formation : Add HOBt to suppress guanidinium group activation and reduce undesired side products .
  • Purification challenges : Optimize gradient elution in HPLC (e.g., 10–90% acetonitrile in 0.1% TFA) to separate diastereomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.